Lipophilicity (XLogP) Comparison Against α‑Terpineol and the Methylene‑Linked Oxolane Analog
The target compound exhibits a calculated XLogP3‑AA of 3.7 , which is 1.53 log units higher than that of α‑terpineol (XLogP ≈2.17) [1] and 0.4 log units higher than that of 2‑[(4‑methylcyclohex‑3‑en‑1‑yl)methyl]oxolane (LogP 3.30) . This increased lipophilicity predicts greater partitioning into non‑polar phases, which can influence both odor tenacity and release kinetics in formulations.
| Evidence Dimension | Calculated lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | α-Terpineol XLogP ≈2.17; 2-[(4-methylcyclohex-3-en-1-yl)methyl]oxolane LogP = 3.30 |
| Quantified Difference | +1.53 vs. α‑terpineol; +0.40 vs. methylene‑linked oxolane analog |
| Conditions | Predicted partition coefficients from computational models (XLogP3‑AA / ACD/Labs LogP) |
Why This Matters
Higher lipophilicity can extend the substantivity of a fragrance ingredient on skin or fabric, a critical performance parameter for procurement in personal‑care and home‑care applications.
- [1] PungentDB. (n.d.). α-Terpineol. Retrieved from https://www.pungentdb.org.cn/compound/10482-56-1 View Source
